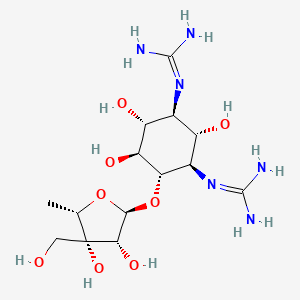
D-Streptamine, N,N'-bis(aminoiminomethyl)-4-O-(5-deoxy-3-C-(hydroxymethyl)-alpha-L-lyxofuranosyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AC 4437 is an aminoglycoside antibiotic.
Aplicaciones Científicas De Investigación
Enzymatic Synthesis in Antibiotics
D-Streptamine is a crucial component in the enzymatic synthesis of aminoglycoside antibiotics. It is involved in the production of antibiotics like hygromycin B and spectinomycin. Enzymatic activities have been detected in various Streptomyces species, which methylate the amino groups of 2-deoxystreptamine, a structural relative of streptamine. These derivatives are substrates for enzymes involved in the biosynthesis of major aminoglycoside antibiotics, highlighting the central role of D-streptamine in antibiotic production (Walker, 2002).
Structural Studies in Aminosugars
D-Streptamine has been a subject of structural studies, particularly in understanding the structure of antibiotics like kanamycin. By analyzing derivatives like N,N′-Dimethyl-di-O-methyldeoxystreptamine, researchers have deduced structural aspects of antibiotics, contributing to the understanding of their molecular configuration and synthesis (Umezawa, Tatsuta, & Tsuchiya, 1966).
Role in Aminoglycoside Antibiotics
D-Streptamine, particularly in its deoxygenated form (2-deoxystreptamine), is a key structural feature of aminoglycoside antibiotics. It plays a crucial role in the biological activity of these antibiotics, which are significant in treating Gram-negative bacterial infections. The presence of 2-deoxystreptamine in antibiotics like streptomycin, tobramycin, and gentamicin, highlights its importance in clinical applications (Busscher, Rutjes, & van Delft, 2005).
Biosynthesis Pathways
The biosynthetic pathways involving D-streptamine are of significant interest. Studies on Micromonospora sagamiensis, a producer of aminoglycoside antibiotics, have revealed insights into the biosynthesis of 2-deoxystreptamine, indicating the conversion of glucose to this aminocyclitol. This research aids in understanding the production mechanisms of clinically important antibiotics (Kase, Iida, Odakura, Shirahata, & Nakayama, 1980).
Semisynthetic Antibacterial Derivatives
D-Streptamine derivatives, like garamine, have been prepared for the development of novel semisynthetic aminoglycoside antibacterials. These derivatives, derived from antibiotics like sisomicin, showcase the flexibility of D-streptamine in creating various antibacterial agents (Kugelman, Mallams, Vernay, Crowe, & Tanabe, 1976).
Propiedades
Número CAS |
63487-84-3 |
|---|---|
Nombre del producto |
D-Streptamine, N,N'-bis(aminoiminomethyl)-4-O-(5-deoxy-3-C-(hydroxymethyl)-alpha-L-lyxofuranosyl)- |
Fórmula molecular |
C14H28N6O8 |
Peso molecular |
408.41 |
Nombre IUPAC |
1,1'-((1S,2S,3R,4S,5S,6R)-4-(((2R,3R,4S,5S)-3,4-dihydroxy-4-(hydroxymethyl)-5-methyltetrahydrofuran-2-yl)oxy)-2,5,6-trihydroxycyclohexane-1,3-diyl)diguanidine |
InChI |
InChI=1S/C14H28N6O8/c1-3-14(26,2-21)10(25)11(27-3)28-9-5(20-13(17)18)6(22)4(19-12(15)16)7(23)8(9)24/h3-11,21-26H,2H2,1H3,(H4,15,16,19)(H4,17,18,20)/t3-,4-,5+,6-,7+,8-,9-,10-,11-,14+/m0/s1 |
Clave InChI |
ACTKLUZDHCNOLG-IJJDTDNZSA-N |
SMILES |
C[C@@H]1O[C@H]([C@@H]([C@]1(CO)O)O)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2NC(N)=N)O)NC(N)=N)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AC 4437; AC-4437; AC4437 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




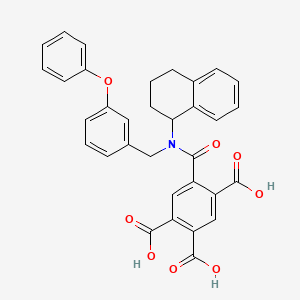
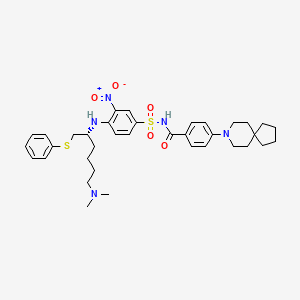
![N-[4-(4-amino-1-cyclohexylpyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl]-1-methylindole-2-carboxamide](/img/structure/B605048.png)
![N-(4-Fluorobenzyl)-2-((R)-5-(3-methylureido)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide](/img/structure/B605051.png)
![2-[1-[4-(Dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-1-(oxiran-2-yl)ethyl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B605052.png)
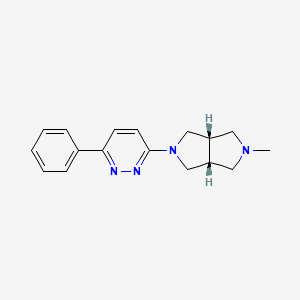
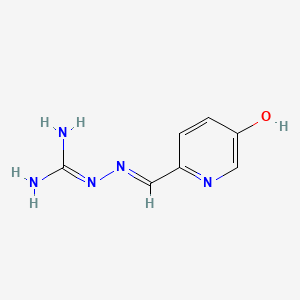
![(2S)-N1-[5-(2-tert-butyl-4-thiazolyl)-4-methyl-2-thiazolyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B605055.png)
![N-cyano-N''-[(1s)-1-phenylethyl]-N'-5-quinolinyl-guanidine](/img/structure/B605058.png)
![(R)-N-cyclohexyl-3-((3,4-dichlorophenethyl)amino)-N-(2-((2-hydroxy-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)ethyl)amino)ethyl)propanamide](/img/structure/B605061.png)